molecular formula C8H17NO B1380236 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol CAS No. 1523159-92-3

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Cat. No.: B1380236
CAS No.: 1523159-92-3
M. Wt: 143.23 g/mol
InChI Key: FTUKRANMWDYBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with ammonia in the presence of a reducing agent such as formaldehyde. The reaction typically requires heating and is followed by purification through distillation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .

Properties

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUKRANMWDYBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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